

Application Note: Downstream Functionalization of 5-Hydroxyazepane Intermediates

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Compound of Interest

Compound Name: *Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate*

CAS No.: 1209780-33-5

Cat. No.: B1532355

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Executive Summary & Strategic Value

The 5-hydroxyazepane scaffold represents a high-value "chiral pool" intermediate in modern drug discovery. Unlike the rigid and over-utilized piperidine or pyrrolidine rings, the seven-membered azepane ring offers unique conformational flexibility and vectorial projection of substituents. This makes it an ideal scaffold for:

- Peptidomimetics: Mimicking -turn structures in protease inhibitors.
- CNS Targets: Modulating lipophilicity and metabolic stability (e.g., Baloxavir analogues).^[1]
- Fragment-Based Design: Providing a non-planar core that escapes "flatland" chemical space.

This guide details the downstream functionalization of the 5-hydroxyl handle, focusing on stereocontrolled inversion, bioisostere installation (fluorination), and oxidation-amination

sequences.[1]

Conformational Intelligence: The 7-Membered Ring Challenge

Before attempting functionalization, researchers must understand the conformational dynamics of the azepane ring. Unlike the stable chair conformation of cyclohexane, azepanes exist in a dynamic equilibrium between twist-chair and twist-boat conformers.

Critical Considerations:

- Transannular Interactions: The 5-position is distal to the nitrogen. However, in certain conformations, transannular hydride shifts (3

5 or 4

6) can occur during carbocation-mediated reactions, leading to regioisomeric mixtures.[1]

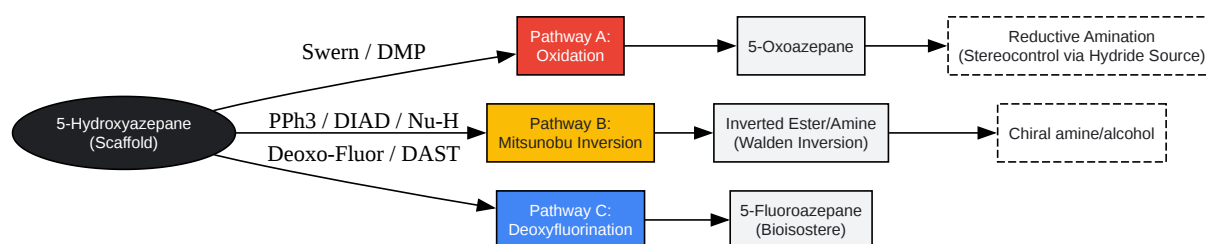
- Entropic Factors:

reactions (e.g., Mitsunobu) on 7-membered rings are slower than on 5- or 6-membered rings due to the higher entropic penalty of aligning the nucleophile with the

orbital of the C-O bond.

Decision Matrix: Functionalization Pathways

The 5-hydroxyl group serves as a divergent point for three primary workflows.



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Figure 1: Divergent functionalization pathways for 5-hydroxyazepane intermediates.

Detailed Protocols

Pathway A: Stereoselective Fluorination (Deoxyfluorination)

Objective: Convert C-OH to C-F with inversion of configuration. Mechanism:

displacement of an activated sulfinate intermediate. Reagent Choice: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) is preferred over DAST due to higher thermal stability and reduced risk of explosive decomposition.

Protocol:

- Preparation: Dissolve N-Boc-5-hydroxyazepane (1.0 equiv) in anhydrous DCM (0.1 M).
- Cooling: Cool the solution to -78 °C under Argon. Note: Low temperature is critical to suppress E2 elimination, which yields the volatile azepine alkene.[1]
- Addition: Add Deoxo-Fluor (1.5 equiv) dropwise over 10 minutes.
- Reaction: Stir at -78 °C for 1 hour, then allow to warm to 0 °C (not RT) over 2 hours.
- Quench (Critical): Quench by dropwise addition of saturated aqueous NaHCO₃.
• Caution: Vigorous CO₂ evolution.[1]
- Workup: Extract with DCM (3x), dry over MgSO₄, and concentrate.
- Purification: Flash chromatography (Hexane/EtOAc).

Self-Validation System:

- F NMR: Look for a multiplet around -170 to -180 ppm.

- Coupling Constants: The

coupling (typically 45-50 Hz) confirms the geminal H-F relationship.

Pathway B: The Mitsunobu Inversion

Objective: Invert stereochemistry or install nitrogen/oxygen nucleophiles. Challenge: Steric bulk of the 7-membered ring can hinder the approach of the pronucleophile.

Protocol:

- Setup: Charge a flask with N-Boc-5-hydroxyazepane (1.0 equiv), Triphenylphosphine (PPh₃, 1.5 equiv), and the nucleophile (e.g., 4-nitrobenzoic acid or phthalimide, 1.2 equiv) in anhydrous THF.
- Activation: Cool to 0 °C.
- Addition: Add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) dropwise.^[1] The solution should turn yellow and fade.
- Monitoring: Stir at RT for 12-24 hours.
 - Tip: If conversion is low, sonication can improve yields by disrupting phosphine oxide aggregates.^[1]
- Workup: Concentrate and triturate with cold ether to precipitate PPh₃ O (triphenylphosphine oxide). Filter and purify the supernatant.

Self-Validation System:

- IR Spectroscopy: Disappearance of the broad O-H stretch (3400 cm⁻¹) and appearance of the ester carbonyl (1720 cm⁻¹) or phthalimide carbonyls.

Pathway C: Oxidation & Reductive Amination

Objective: Access 5-aminoazepanes with controlled stereochemistry. Reagent: Dess-Martin Periodinane (DMP) is recommended over Swern for small-scale (<1g) batches to avoid the foul odor of dimethyl sulfide and the strict temperature requirements of Swern.

Protocol (Oxidation):

- Reaction: To a solution of substrate in wet DCM (water accelerates DMP mechanism), add DMP (1.2 equiv).^[1]
- Workup: Quench with 1:1 sat. Na

S

O

/ sat. NaHCO

to destroy unreacted periodinane and iodine byproducts.

- Isolation: The resulting ketone is often unstable on silica; proceed immediately to reductive amination.

Protocol (Reductive Amination):

- Imine Formation: Treat ketone with amine (R-NH) and mild acid (AcOH) in DCE.
- Reduction:
 - For cis-selectivity: Use bulky hydrides like L-Selectride (kinetic control).
 - For trans-selectivity: Use NaBH(OAc) (thermodynamic control).

Quantitative Comparison of Methods

Parameter	Fluorination (Deoxo-Fluor)	Mitsunobu Inversion	Oxidation/Reductive Amination
Primary Risk	Elimination to alkene (E2)	Steric hindrance / PPh O removal	Epimerization of -centers
Stereocontrol	High (Inversion)	High (Inversion)	Tunable (Hydride source dependent)
Scale-up	Moderate (Heat management)	Difficult (Atom economy)	Excellent
Key Byproduct	HF (Corrosive)	Hydrazine/Phosphine Oxide	Iodinane (if DMP used)

Troubleshooting & "Self-Validating" Checks

Issue: "I see no product in the Fluorination reaction."

- Cause: The intermediate aminosulfite is stable at low temps.
- Fix: The reaction often requires warming to 0 °C or RT to trigger the displacement. However, do not heat to reflux, or elimination will dominate.[\[1\]](#)

Issue: "Mitsunobu reaction stalled at 50% conversion."

- Cause: High pKa of the nucleophile.
- Fix: Ensure the pKa of the nucleophile is < 11. If using a basic amine, use the sulfonamide derivative (TsNHR) instead to lower the pKa.[\[1\]](#)

Issue: "NMR shows a mixture of isomers after Reductive Amination."

- Cause: Azepane ring flipping is faster than the reduction rate.
- Fix: Lower the temperature to -78 °C during the hydride addition step to lock the conformation.

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